Ethanone, 1-(1,2,2(or 1,5,5)-trimethyl-3-cyclohexen-1-yl)-
Description
Ethanone, 1-(1,2,2(or 1,5,5)-trimethyl-3-cyclohexen-1-yl)- is a cyclic ketone characterized by a cyclohexene ring substituted with methyl groups at either the 1,2,2- or 1,5,5-positions and an acetyl group at the 1-position. This compound belongs to the alkyl cyclic ketone family, which is notable for applications in fragrances, pharmaceuticals, and organic synthesis. The positional isomerism of the methyl groups (1,2,2- vs. 1,5,5-) significantly impacts its stereochemical and physicochemical properties, such as volatility, solubility, and reactivity .
Properties
CAS No. |
67989-85-9 |
|---|---|
Molecular Formula |
C11H18O |
Molecular Weight |
166.26 g/mol |
IUPAC Name |
1-(1,2,2-trimethylcyclohex-3-en-1-yl)ethanone |
InChI |
InChI=1S/C11H18O/c1-9(12)11(4)8-6-5-7-10(11,2)3/h5,7H,6,8H2,1-4H3 |
InChI Key |
CZOCBPIZYNGNQR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1(CCC=CC1(C)C)C |
Origin of Product |
United States |
Preparation Methods
General Synthetic Route
The primary synthetic approach to obtain Ethanone, 1-(1,2,2(or 1,5,5)-trimethyl-3-cyclohexen-1-yl)- involves the Friedel-Crafts acylation of a suitably substituted cyclohexene derivative with an acetyl source. The general reaction scheme is as follows:
- Starting Material: 1,2,2-trimethylcyclohexene or its positional isomers (e.g., 3,5,6-trimethylcyclohexene)
- Acylating Agent: Acetyl chloride or acetic anhydride
- Catalyst: Lewis acid such as aluminum chloride (AlCl3)
- Conditions: Anhydrous environment, controlled temperature (typically 0–50 °C), and inert atmosphere to prevent side reactions
This method introduces the ethanone group at the 1-position of the cyclohexene ring, yielding the target compound with high regioselectivity.
Detailed Reaction Conditions and Optimization
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Solvent | Dichloromethane or carbon disulfide | Non-polar solvents preferred |
| Temperature | 0–50 °C | Lower temperatures reduce side reactions |
| Molar ratio (substrate:acetyl chloride) | 1:1 to 1:1.2 | Slight excess of acetyl chloride improves yield |
| Catalyst amount | 1.0 to 1.5 equivalents of AlCl3 | Catalyst loading influences reaction rate |
| Reaction time | 1–4 hours | Monitored by TLC or GC-MS for completion |
| Workup | Quenching with ice-water, extraction | Neutralization of catalyst necessary |
Industrial Scale Synthesis
In industrial settings, continuous flow reactors are employed to enhance control over reaction parameters, improve safety, and increase throughput. Automated systems regulate temperature, reagent feed rates, and mixing to optimize yield and purity. This approach minimizes impurities and side products, which are critical for applications requiring high chemical purity.
Alternative Synthetic Approaches
Oxidation-Reduction Strategies
An alternative route involves the initial synthesis of related alcohol intermediates followed by oxidation to the ethanone. For example:
- Step 1: Reduction of the corresponding ketone precursor to the alcohol using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4)
- Step 2: Controlled oxidation of the alcohol back to the ethanone using mild oxidants such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane
This two-step method allows for stereochemical control and access to specific isomers but is generally more complex and less economical than direct Friedel-Crafts acylation.
Halogenation and Subsequent Substitution
Halogenation of the cyclohexene ring followed by nucleophilic substitution with acetyl nucleophiles is another less common method. Bromination using bromine in the presence of a catalyst can selectively functionalize the ring, which is then transformed into the ethanone derivative. However, this route often suffers from low selectivity and yields.
Comparative Summary of Preparation Methods
| Method | Key Reagents & Catalysts | Advantages | Limitations |
|---|---|---|---|
| Friedel-Crafts Acylation | Acetyl chloride, AlCl3 | High yield, regioselective, scalable | Requires strict anhydrous conditions |
| Oxidation-Reduction | NaBH4/LiAlH4 (reduction), PCC (oxidation) | Stereochemical control possible | Multi-step, more costly |
| Halogenation-Substitution | Bromine, nucleophiles | Alternative route | Low selectivity, side reactions |
Research Findings and Analytical Data
Yield and Purity
- Friedel-Crafts acylation typically yields 75–85% of pure Ethanone, 1-(1,2,2-trimethyl-3-cyclohexen-1-yl) under optimized conditions.
- Continuous flow synthesis has demonstrated improved reproducibility and purity (>95%) compared to batch processes.
Characterization
The product is characterized by:
- NMR Spectroscopy: Distinct peaks corresponding to methyl groups and the acetyl moiety
- Mass Spectrometry: Molecular ion peak at m/z 166.26 confirming molecular weight
- Infrared Spectroscopy: Strong carbonyl (C=O) stretch near 1700 cm^-1
- Chromatography: High-performance liquid chromatography (HPLC) confirms purity and identifies isomeric impurities
Chemical Reactions Analysis
Ethanone, 1-(1,2,2(or 1,5,5)-trimethyl-3-cyclohexen-1-yl)- undergoes various chemical reactions, including:
Scientific Research Applications
Ethanone, 1-(1,2,2(or 1,5,5)-trimethyl-3-cyclohexen-1-yl)- has several scientific research applications:
Mechanism of Action
The mechanism of action of Ethanone, 1-(1,2,2(or 1,5,5)-trimethyl-3-cyclohexen-1-yl)- involves its interaction with specific molecular targets and pathways. The ketone group can participate in various chemical reactions, including nucleophilic addition and condensation reactions, which can lead to the formation of biologically active compounds . The compound’s effects are mediated through its interactions with enzymes and receptors in biological systems .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Isomers and Positional Variations
- Ethanone, 1-(2,6,6-trimethyl-3-cyclohexen-1-yl)- (C₁₁H₁₆O): This isomer features methyl groups at the 2,6,6-positions of the cyclohexene ring. Its molecular weight is ~164.24 g/mol, with applications inferred in fragrance formulations due to structural similarity to cedrol derivatives .
- 1-(2-Chlorophenyl)ethanone (C₈H₇ClO): Aromatic substitution with a chlorine atom at the ortho position introduces electron-withdrawing effects, increasing electrophilic reactivity (e.g., susceptibility to nucleophilic attack at the carbonyl group). This compound (MW: 154.59 g/mol) is used in agrochemical and pharmaceutical intermediates, contrasting with the aliphatic cyclohexenyl derivatives .
Complex Cyclic and Bicyclic Derivatives
- 1-Cedr-8-en-9-ylethanone (C₁₅H₂₂O): A bicyclic ketone with a tricyclic framework and additional methyl groups. The rigid structure confers higher thermal stability (boiling point >250°C) and a woody odor profile, making it valuable in premium fragrances. Its steric bulk reduces reactivity in hydrogenation reactions compared to monocyclic analogs .
- Ethanone, 1-tricyclo[3.3.1.1³,⁷]dec-1-yl-2-(triphenylphosphoranylidene): This tricyclic derivative incorporates a phosphoranylidene group, enabling unique reactivity in Wittig-like reactions. Its extended conjugation and steric demands limit solubility in polar solvents but enhance utility in organometallic catalysis .
Functionalized Derivatives
- Ethanone, 1-phenyl-2-(1H-1,2,4-triazol-1-yl) (C₁₀H₉N₃O): The triazole substituent introduces hydrogen-bonding capacity and heterocyclic aromaticity, increasing polarity (solubility in DMSO) and bioactivity. This compound is explored in antifungal and anticancer research, diverging from the nonpolar applications of alkyl cyclohexenyl ketones .
Data Table: Comparative Analysis of Key Compounds
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Boiling Point (°C) | Solubility | Applications |
|---|---|---|---|---|---|---|
| Ethanone, 1-(1,2,2-trimethyl-3-cyclohexenyl) | C₁₁H₁₆O | ~164.24 | 1,2,2-trimethylcyclohexenyl | ~210–230 (est.) | Low (nonpolar) | Fragrances, intermediates |
| 1-(2-Chlorophenyl)ethanone | C₈H₇ClO | 154.59 | 2-chlorophenyl | 245–247 | Moderate (EtOH) | Pharmaceuticals, agrochems |
| 1-Cedr-8-en-9-ylethanone | C₁₅H₂₂O | 218.33 | Bicyclic methyl groups | >250 | Low (lipophilic) | Premium fragrances |
| Ethanone, 1-phenyl-2-(1H-triazol-1-yl) | C₁₀H₉N₃O | 187.20 | Phenyl-triazole | N/A | High (DMSO) | Biomedical research |
Research Findings and Key Insights
- Reactivity : The cyclohexenyl ketones exhibit moderate reactivity in hydrogenation and Diels-Alder reactions due to the conjugated double bond, whereas chlorophenyl derivatives are more electrophilic .
- Thermal Stability: Bicyclic and tricyclic derivatives (e.g., 1-Cedr-8-en-9-ylethanone) demonstrate higher thermal stability, aligning with their use in high-temperature fragrance applications .
Biological Activity
Ethanone, 1-(1,2,2(or 1,5,5)-trimethyl-3-cyclohexen-1-yl)- is a compound with notable biological activities that have been the subject of various studies. This article reviews its chemical properties, biological effects, and potential applications based on diverse sources.
Ethanone, 1-(1,2,2(or 1,5,5)-trimethyl-3-cyclohexen-1-yl)- has the molecular formula C11H18O and a molecular weight of 166.26 g/mol. It is classified under ketones and is characterized by a cyclohexene structure that contributes to its unique aroma and potential biological activities .
Antioxidant Activity
Research has demonstrated that ethanone derivatives exhibit significant antioxidant properties. A study highlighted that compounds with similar structures showed effective radical scavenging abilities in various assays such as DPPH and ABTS. For instance, ethanone derivatives were found to have IC50 values indicating their capacity to neutralize free radicals effectively .
| Compound | IC50 (DPPH) | IC50 (ABTS) |
|---|---|---|
| Ethanone Derivative A | 28.08 µM TE/g | 2402.95 µM TE/g |
| Synthetic Antioxidant BHT | 0.03 mg/mL | N/A |
This indicates that while ethanone derivatives may not surpass synthetic antioxidants in potency, they still present considerable antioxidant activity.
Antimicrobial Activity
Ethanone has also been evaluated for its antimicrobial properties. Studies have shown that it possesses inhibitory effects against various bacterial strains. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic processes.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.5 mg/mL |
| Escherichia coli | 0.8 mg/mL |
These findings suggest that ethanone could be a candidate for developing natural antimicrobial agents in food preservation or therapeutic applications .
Case Study: Antioxidant Efficacy in Food Products
A recent study explored the incorporation of ethanone into food products to enhance their shelf life through antioxidant activity. The results indicated a significant reduction in lipid peroxidation in treated samples compared to controls. This suggests potential applications in food technology for extending the freshness and safety of perishable goods .
Case Study: Antimicrobial Effects in Clinical Settings
Another investigation focused on the antimicrobial efficacy of ethanone against clinical isolates of pathogens responsible for nosocomial infections. The study reported successful inhibition of growth in several strains, indicating its potential use as an alternative treatment option in healthcare settings .
Q & A
Basic: How to characterize the structural isomerism in this compound using spectroscopic methods?
Answer:
Structural isomerism arising from the 1,2,2- vs. 1,5,5-trimethyl-cyclohexenyl substituents can be resolved via:
- NMR Spectroscopy : Compare chemical shifts of methyl groups in - and -NMR to distinguish between axial/equatorial positions. For example, deshielded protons in 1,2,2-isomers may appear downfield due to ring strain .
- Mass Spectrometry : Fragmentation patterns (e.g., loss of methyl groups or cyclohexene ring cleavage) differ between isomers. highlights the use of electron ionization MS for molecular weight confirmation (152.2334 g/mol) .
- IR Spectroscopy : Analyze carbonyl (C=O) stretching frequencies (~1700 cm) and cyclohexene C-H bending modes to infer substituent effects .
Basic: What safety protocols are recommended for handling this compound?
Answer:
Safety protocols should align with industrial standards for structurally similar ethanone derivatives:
- Ventilation : Use fume hoods to avoid inhalation, as analogs like Octahydro Tetramethyl Naphthalenyl Ethanone (OTNE) are classified as environmentally hazardous .
- PPE : Wear nitrile gloves and goggles; avoid skin contact due to potential irritancy observed in analogs (e.g., 1-(4-Nonylphenyl)ethanone oxime causing severe skin irritation) .
- Storage : Store in airtight containers away from light, as degradation under air exposure can alter efficacy (e.g., 1-(3-Hydroxynaphthalen-2-yl)ethanone requires light-sensitive storage) .
Advanced: How to resolve discrepancies in reported molecular weight and hydrogen bonding capacity?
Answer:
Discrepancies may arise from isomer variability or measurement techniques:
-
Isomeric Contributions : The 1,2,2- and 1,5,5-isomers have identical molecular formulas but differ in hydrogen bond donor/acceptor counts. For example, 1-(2-Hydroxy-5-methoxyphenyl)ethanone has 1 donor and 2 acceptors, while analogs vary based on substituents .
-
Analytical Validation :
Advanced: What computational methods model stereochemical outcomes in reactions involving this compound?
Answer:
- Molecular Dynamics (MD) : Simulate cyclohexene ring puckering to predict steric effects. Tools like Gaussian or ORCA can optimize 3D geometries using data from NIST’s 3D SD files .
- Density Functional Theory (DFT) : Calculate transition states for reactions (e.g., ketone reduction) to evaluate regioselectivity. For example, substituent orientation in 1-(2,5-dimethylphenyl)ethanone influences reaction pathways .
- Docking Studies : If bioactive, use AutoDock Vina to assess binding interactions with enzymes, leveraging toxicity data from structural analogs (e.g., mutagenicity in nitrated pyrroles ).
Advanced: How to analyze mutagenic potential based on structural analogs?
Answer:
- Ames Test Correlation : Compounds like 1-(1,3,5-Trinitro-1H-pyrrol-2-yl)ethanone show mutagenicity (25 µL/plate in Salmonella assays) due to nitro groups. Compare substituent effects (e.g., methyl vs. nitro) to infer risks .
- QSAR Modeling : Use topological polar surface area (TPSA) and XLogP3 values (e.g., 1.6 for 1-(2-hydroxy-1-cyclohexen-1-yl)ethanone ) to predict bioavailability and toxicity.
- Metabolic Pathway Analysis : Hydroxyl or methoxy groups (e.g., 1-(2-Hydroxy-5-methoxyphenyl)ethanone ) may undergo glucuronidation, reducing toxicity compared to unsubstituted analogs.
Basic: What are key considerations in designing a synthesis route?
Answer:
- Starting Materials : Use cyclohexenyl precursors (e.g., 1,3-dimethyl-3-cyclohexen-1-yl) with acetylation agents (e.g., acetyl chloride) under Friedel-Crafts conditions .
- Isomer Control : Optimize reaction temperature and catalysts (e.g., AlCl) to favor the desired isomer. For example, steric hindrance in 1,5,5-trimethyl derivatives may require lower temperatures .
- Purification : Employ column chromatography or recrystallization, guided by polarity differences (e.g., XLogP3 ~1.6 ).
Advanced: How to address contradictions in reported catalytic activity of derivatives?
Answer:
- Stereoelectronic Analysis : Compare substituent effects in analogs like 1,2-di(pyridin-2-yl)ethanone, where pyridyl groups enhance catalytic activity via coordination .
- Kinetic Studies : Measure turnover frequencies (TOF) under varying conditions (e.g., solvent polarity, temperature) to isolate steric vs. electronic contributions.
- Cross-Study Validation : Reconcile data using standardized assays (e.g., hydrogenation rates) and reference computational predictions from DFT .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
